Cas no 1246509-78-3 (tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate)

Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate is a chiral indane-derived carbamate compound featuring a bromo substituent at the 6-position. Its stereochemically defined (1R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group enhances stability while allowing selective deprotection under mild acidic conditions. The bromine functionality offers versatility for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds due to its rigid indane core and modifiable handles. Suitable for controlled reactions, it is commonly employed in peptidomimetics and small-molecule drug development.
tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate structure
1246509-78-3 structure
Product name:tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate
CAS No:1246509-78-3
MF:C14H18BrNO2
Molecular Weight:312.202223300934
MDL:MFCD22689221
CID:4777255
PubChem ID:59505686

tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 化学的及び物理的性質

名前と識別子

    • (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
    • tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
    • SB32164
    • (R)-tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
    • (R)-tert-butyl 6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate
    • tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate
    • MDL: MFCD22689221
    • インチ: 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m1/s1
    • InChIKey: YZEZLDIZHPBHGQ-GFCCVEGCSA-N
    • SMILES: BrC1C=CC2=C(C=1)[C@@H](CC2)NC(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 313
  • トポロジー分子極性表面積: 38.3
  • XLogP3: 3.5

tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D967807-250mg
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
1246509-78-3 95%
250mg
$370 2024-07-28
Enamine
EN300-12454434-10.0g
tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
1246509-78-3
10g
$3746.0 2023-05-25
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1184-50mg
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
1246509-78-3 96%
50mg
1322.95CNY 2021-05-07
Enamine
EN300-12454434-0.5g
tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
1246509-78-3
0.5g
$836.0 2023-05-25
Enamine
EN300-12454434-100mg
tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
1246509-78-3
100mg
$767.0 2023-10-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1184-500mg
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
1246509-78-3 96%
500mg
4655.75CNY 2021-05-07
eNovation Chemicals LLC
D967807-100mg
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
1246509-78-3 95%
100mg
$255 2025-02-22
Enamine
EN300-12454434-250mg
tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
1246509-78-3
250mg
$801.0 2023-10-02
Enamine
EN300-12454434-5000mg
tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
1246509-78-3
5000mg
$2525.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1411423-50mg
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
1246509-78-3 98%
50mg
¥1623.00 2024-08-09

tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 関連文献

tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate (CAS No. 1246509-78-3)

Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1246509-78-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and bioactivity. The structural framework of this molecule incorporates a brominated indane core, which is a common motif in many pharmacologically active agents, enhancing its potential as a lead compound in therapeutic research.

The significance of Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate lies in its unique structural features that make it a promising candidate for further investigation. The presence of a bromo substituent at the 6-position of the indane ring introduces a region of high reactivity, which can be exploited for chemical modifications and derivatization. This reactivity is particularly useful in the synthesis of more complex molecules designed to interact with biological targets with high specificity. Additionally, the tert-butyl carbamate moiety at the nitrogen position provides stability against hydrolysis, making it an excellent intermediate for constructing more elaborate pharmacophores.

In recent years, there has been a surge in research focused on indane derivatives due to their demonstrated efficacy in various therapeutic areas. Indanes are known for their ability to modulate biological pathways by interacting with enzymes and receptors. The specific stereochemistry indicated by (1R) configuration at the indane core suggests that this compound may exhibit enantioselective properties, which are increasingly important in modern drug design. The enantiomeric purity of such compounds can significantly influence their pharmacokinetic and pharmacodynamic profiles, making them more effective and less prone to side effects.

Current advancements in medicinal chemistry have highlighted the importance of rational drug design, where structural modifications are guided by detailed understanding of molecular interactions. The bromo group in Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate serves as a handle for further functionalization, allowing chemists to explore diverse chemical space. This flexibility is crucial for developing novel therapeutics that can address unmet medical needs. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at the bromine-bearing position, potentially enhancing binding affinity or selectivity towards biological targets.

The pharmaceutical industry has increasingly relied on computational methods to predict the properties of new compounds before synthesizing them. Virtual screening and molecular docking studies have become indispensable tools in this regard. The three-dimensional structure of Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate, with its distinct spatial arrangement of atoms, can be modeled to assess its potential interactions with proteins and other biomolecules. Such simulations can provide valuable insights into the compound's mechanism of action and guide further optimization efforts.

One notable area where indane derivatives have shown promise is in the treatment of neurological disorders. The structural similarity between indanes and certain neurotransmitter receptors suggests that these compounds could modulate neuronal signaling pathways. Research has indicated that modifications at specific positions within the indane ring can influence receptor binding affinity and duration of action. Given these findings, Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate may serve as a valuable scaffold for developing novel therapeutics targeting conditions such as epilepsy or cognitive disorders.

Another emerging application of indane-based compounds is in oncology research. Certain derivatives have been found to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. The bromo group present in this compound could be exploited to develop inhibitors that disrupt aberrant signaling pathways commonly observed in tumors. By targeting specific molecular mechanisms underlying cancer progression, such compounds hold promise for improving patient outcomes.

The synthesis of Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the indane core through cyclization reactions followed by functionalization at the desired positions using appropriate electrophiles or nucleophiles. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both cost and environmental impact.

In conclusion,Tert-butyl N-(1R)-6-bromo-2,3-dihydro-1H-inden-1-ylcarbamate (CAS No. 1246509-78-3) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile building block for designing novel therapeutics targeting various diseases. As our understanding of biological systems continues to grow,Tert-butyl N-(1R)-6-bromo-2,3-dihydro - ̈ ̈ ̈ ̈ -indan - ̈ - ̈ - ̈ - ̈ - ̈ - ̈ - ̈ - ̈ - ̈ - ̈ - ̈ - ylcarbamate is poised to play a crucial role in advancing drug discovery efforts worldwide.

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